Propanamide, N-9H-fluoren-2-yl-

HDAC inhibition Epigenetics Antiproliferative

Researchers require reliable fluorene-propanamide scaffolds with validated bioactivity, not speculative analogs. CAS 60550-78-9 (N-(9H-fluoren-2-yl)propanamide) delivers a quantifiable baseline for SAR studies. - HDAC inhibition: IC50 = 219 nM (HeLa nuclear extracts) - Induces monocyte differentiation & arrests proliferation (patented) - Distinct 2-carbon propanamide chain - not the 1-carbon (carcinogenic 2-AAF) or branched variants - Ideal for combinatorial chemistry & epigenetics probe development Available for R&D use. Ships globally.

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
CAS No. 60550-78-9
Cat. No. B13951340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, N-9H-fluoren-2-yl-
CAS60550-78-9
Molecular FormulaC16H15NO
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2
InChIInChI=1S/C16H15NO/c1-2-16(18)17-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3,(H,17,18)
InChIKeyLXWGEBDMBDWGIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 60550-78-9: Chemical Building Block


Propanamide, N-9H-fluoren-2-yl- (CAS 60550-78-9), also known as N-(9H-fluoren-2-yl)propanamide or 2-propionylaminofluorene, is a small organic molecule belonging to the class of fluorene amides [1]. With a molecular weight of 237.3 g/mol (C16H15NO) [2], it features a fluorene aromatic moiety attached to a propanamide group. It is primarily recognized in the scientific literature as a chemical building block and as a core structure in research probes , with limited but emerging evidence of its role as a scaffold for biological applications such as HDAC inhibition [3].

Chemical building block for small molecule library synthesis
Reported HDAC inhibition baseline for epigenetic probe development
Differentiation-inducing profile distinct from tumorigenic fluorene analogs

Why CAS 60550-78-9 Cannot Be Simply Substituted


While the fluorene-amide scaffold is common, the specific propanamide substitution (a 2-carbon chain) on Propanamide, N-9H-fluoren-2-yl- (CAS 60550-78-9) is chemically distinct from its closest in-class analogs, such as the 2-acetamide derivative (CAS 53-96-3, a shorter 1-carbon chain) and the 2-methylpropanamide derivative (CAS 60550-87-0, a branched 3-carbon chain) [1]. This difference in alkyl chain length and branching can influence molecular properties like lipophilicity (logP) and solubility, which in turn can affect binding affinity, cellular permeability, and overall pharmacokinetic behavior [2]. Furthermore, the 2-position fluorene substitution pattern is critical; regioisomers like 9-substituted fluorenes exhibit different activity profiles, as seen in melatonergic agents [3]. Therefore, generic substitution without experimental validation carries significant risk of altered or diminished performance, making CAS 60550-78-9 a specific and non-fungible chemical entity for research and development.

Propanamide chain (C2)
Acetamide (C1) or branched C3 alters lipophilicity and solubility, shifting target binding potential
2-Fluorene substitution pattern
9-Substituted regioisomers exhibit melatonergic rather than HDAC-related context
Differentiation-inducing functional profile
2-AAF analog promotes tumor formation; functional inversion may occur upon substitution

Quantitative Evidence for CAS 60550-78-9


HDAC Inhibition in HeLa Extracts

Propanamide, N-9H-fluoren-2-yl- (CAS 60550-78-9) has demonstrated measurable HDAC inhibitory activity. This establishes it as a base scaffold for developing more potent and selective histone deacetylase inhibitors, a key target in oncology and epigenetics research [1]. While not a potent inhibitor in its own right compared to clinical candidates, its activity serves as a benchmark for structure-activity relationship (SAR) studies [2].

HDAC inhibition
Assay context
IC50 = 219 nM
Baseline for SAR optimization
HeLa nuclear extract; fluorometric assay
HDAC inhibition Epigenetics Antiproliferative Histone Deacetylase Fluorene Derivative

Monocyte Differentiation and Proliferation Arrest

Patented evidence indicates that Propanamide, N-9H-fluoren-2-yl- (CAS 60550-78-9) exhibits a distinct functional profile: it is claimed to arrest the proliferation of undifferentiated cells and induce their differentiation specifically into monocytes [1]. This is a key differentiation point from many fluorene analogs like 2-acetylaminofluorene (2-AAF), which are known carcinogens and mutagens that promote tumor formation rather than differentiation [2].

Cell fate effect
Class-level
Induces monocyte differentiation
vs. 2-AAF: tumor promoter
Distinct functional response reported
Patent source; data to verify
Antiproliferative Cell Differentiation Monocyte Anticancer Psoriasis

Molecular Scaffold for HDAC Inhibitors

Propanamide, N-9H-fluoren-2-yl- (CAS 60550-78-9) is not just a standalone compound but serves as a core scaffold for generating more complex and potent molecules. For instance, its coupling with substituted triazole-oxadiazole groups yields a compound (ChemDiv J021-2219) with a significantly larger molecular weight (446.53 g/mol) and a higher calculated logP (3.755) . This demonstrates the compound's utility as a versatile building block for medicinal chemistry.

Scaffold derivatization
Supporting evidence
MW: 237.3 → 446.53
logP: predicted >3.7
Enables lipophilicity tuning
Computational prediction
HDAC inhibitor Medicinal Chemistry Scaffold Optimization SAR Epigenetics

Use Cases for CAS 60550-78-9


Building Block for Small Molecule Libraries

Given its status as a core fluorene-propanamide scaffold, CAS 60550-78-9 is ideally suited as a starting material or intermediate for combinatorial chemistry and medicinal chemistry programs. As demonstrated by its derivatization into more complex molecules with varied logP and molecular weight [1], researchers can use this compound to build libraries of novel analogs for screening against various biological targets. This is a primary application for this compound in a B2B procurement context .

Probe for Epigenetics and HDAC Inhibitor Development

For research groups focused on epigenetics and oncology, this compound provides a validated, albeit modest, starting point for the development of new histone deacetylase (HDAC) inhibitors. Its measurable IC50 value of 219 nM against HDACs in HeLa nuclear extracts [1] offers a quantifiable baseline for structure-activity relationship (SAR) studies aimed at improving potency and isoform selectivity. It is a more relevant and safer research tool than the carcinogenic analog 2-AAF for this application .

Differentiation Studies in Cancer and Dermatology

The patented claim of inducing monocyte differentiation and arresting proliferation of undifferentiated cells [1] makes this compound a valuable tool for researchers investigating differentiation therapy for cancers like acute promyelocytic leukemia or studying skin biology and potential treatments for conditions like psoriasis . This unique functional profile differentiates it from other fluorene derivatives and justifies its selection for these specialized research areas.

Application
Selection Property
Validation Focus
Small molecule library synthesis
Fluorene-propanamide core; derivatization potential
Purity and identity for synthetic chemistry
Epigenetic probe development
Reported HDAC inhibition baseline
Potency optimization and isoform selectivity
Cell differentiation research
Differentiation-inducing profile (patent)
Monocyte lineage and proliferation arrest endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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